![molecular formula C20H15Cl2F6N5O2S B2641895 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine CAS No. 338406-62-5](/img/structure/B2641895.png)
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine
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Overview
Description
The compound “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine” is a chemical compound with the CAS Number: 914637-57-3 . Its molecular weight is 279.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18 (3-2-16-7)10-9 (12)4-8 (5-17-10)11 (13,14)15/h4-5,7,16H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 36.1±0.3 cm^3 .Scientific Research Applications
Organic Synthesis and Catalysis
Trifluoromethanesulfonic acid has been identified as an effective catalyst for inducing cyclization in homoallylic sulfonamides, leading to the formation of pyrrolidines. This demonstrates the compound's utility in facilitating the construction of complex polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).
Materials Science
In the domain of materials science, the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups has enabled the creation of fluorinated polyamides. These polymers exhibit remarkable solubility, thermal stability, and mechanical strength, alongside low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).
Medicinal Chemistry
The exploration of sulfonamide-based structures for pharmaceutical applications is a significant area of research. For instance, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has yielded chiral pyrrolidin-3-ones, offering potential for the development of new therapeutic agents (Králová et al., 2019). Additionally, the creation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety has shown promising antifungal and insecticidal activities, indicating the compound's potential in agricultural and medical applications (Xu et al., 2017).
Green Chemistry
The synthesis of 2-chloromethyl-3-methyl-4-(methanesulfonyl)pyridine, an intermediate in the production of dexlansoprazole, exemplifies the application of green chemistry principles. This process showcases the compound's role in creating more sustainable and environmentally friendly chemical synthesis pathways (Gilbile et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2F6N5O2S/c21-14-8-12(19(23,24)25)10-29-17(14)31-4-6-32(7-5-31)36(34,35)16-2-1-3-33(16)18-15(22)9-13(11-30-18)20(26,27)28/h1-3,8-11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSHKJGXAIETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2F6N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine |
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